molecular formula C9H10O2 B1309371 3-Methoxy-4-methylbenzaldehyde CAS No. 24973-22-6

3-Methoxy-4-methylbenzaldehyde

Cat. No.: B1309371
CAS No.: 24973-22-6
M. Wt: 150.17 g/mol
InChI Key: TVDHPUFLDYYBPO-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a methyl group (-CH3) at the fourth position. This compound is known for its pleasant aroma and is used in various applications, including the synthesis of pharmaceuticals and fragrances .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 3-methoxy-4-methylbenzene (p-cresol) using the Vilsmeier-Haack reaction. This reaction uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group (-CHO) into the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the oxidation of 3-methoxy-4-methyltoluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research has explored its potential as an antifungal and antimicrobial agent due to its ability to inhibit the growth of certain pathogens.

    Industry: It is used in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.

Comparison with Similar Compounds

3-Methoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of functional group modifications in aromatic aldehydes.

Properties

IUPAC Name

3-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDHPUFLDYYBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405828
Record name 3-Methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24973-22-6
Record name 3-Methoxy-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24973-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5.0 g (27.08 mmol) of 3-methoxy-4-methylbenzoyl chloride, 4.0 ml (34.34 mmol) of 2,6-lutidine and 400 mg of 10% palladium on carbon in 40 ml of THF was rapidly stirred under an atmosphere of hydrogen until no more hydrogen was taken up. Filtration and extraction with ethyl acetate gave title compound as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
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Quantity
400 mg
Type
catalyst
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Name
Quantity
40 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At ambient temperature, 36.35 g (238.8 mmol) of (3-methoxy-4-methylphenyl)-methanol and 207.6 g (2.4 moles/10 eq.) of manganese oxide are mixed into 730 mL of dichloromethane. Stirring is carried out at ambient temperature overnight, followed by filtration over Celite and rinsing with dichloromethane. After concentration of the combined filtrates, the desired product is obtained.
Quantity
36.35 g
Type
reactant
Reaction Step One
Quantity
207.6 g
Type
catalyst
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dess-Martin periodinane (3 gm, 7.07 mmol) was added to (3-methoxy-4-methylphenyl)methanol (1 gm, 6.57 mmol) in CH2Cl2 (35 ml) at 0° C. After stirring at 0° C. for 0.5 h, some of the CH2Cl2 was removed, reaction mixture was diluted with ether, washed with sodium bicarbonate solution, sodium thiosulfate solution and water. Organic layer was dried and evaporated to obtain 3-methoxy-4-methylbenzaldehyde in quantitative yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Methoxy-4-methylbenzaldehyde in chemical synthesis?

A1: this compound serves as a valuable starting material in organic synthesis. For example, it plays a crucial role in synthesizing complex molecules like mimosamycin []. Researchers utilize its reactive aldehyde group for various transformations, such as converting it to an isoquinoline derivative via a multistep process, ultimately leading to mimosamycin [].

Q2: Has this compound been found in natural sources?

A2: Yes, research indicates that this compound is not just a synthetic compound but also exists in nature. It was identified as a constituent of Mentha spicata, commonly known as spearmint []. This discovery marks the first reported instance of this compound being isolated from the Mentha genus [].

Q3: Can you elaborate on the role of this compound in the synthesis of cyclopropapyrroloindolequinones?

A3: this compound is a key building block in the total synthesis of a cyclopropapyrroloindolequinone analog of mitomycin A []. The synthesis starts with the conversion of commercially available 4-methylsalicylic acid to this compound through a series of reactions, including a selective ortho-formylation and a Baeyer-Villiger oxidation []. This modified benzaldehyde then undergoes several transformations, including a nitrene cyclization to form a trisubstituted indole, ultimately leading to the target cyclopropapyrroloindolequinone [].

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